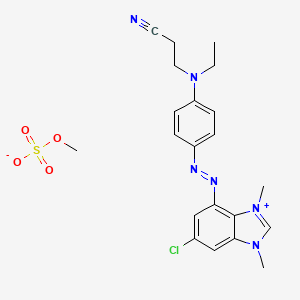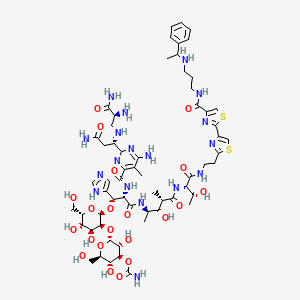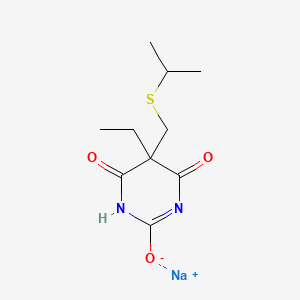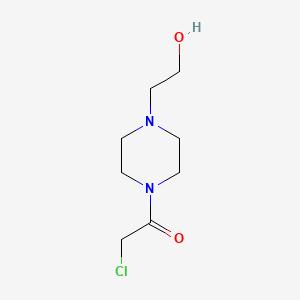
1-Piperazineethanol,4-(chloroacetyl)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a chloroacetyl group.
准备方法
The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The ethanol group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine and chloroacetic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be compared with other piperazine derivatives such as:
1-(4-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol: Used as an antifungal agent and in forensic toxicology.
1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride: Studied for its potential therapeutic applications.
The uniqueness of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further modifications, making it a versatile intermediate in various synthetic pathways.
属性
CAS 编号 |
77580-36-0 |
|---|---|
分子式 |
C8H15ClN2O2 |
分子量 |
206.67 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |
InChI 键 |
GTPBAYNQHIBLAI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


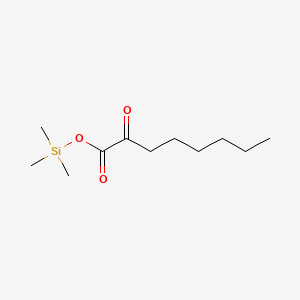



![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)



